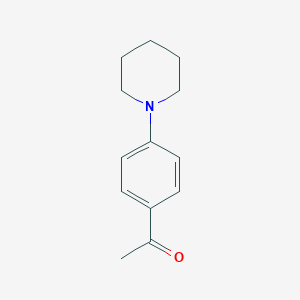

4'-Pipéridinoacétophénone

Vue d'ensemble

Description

Synthesis Analysis

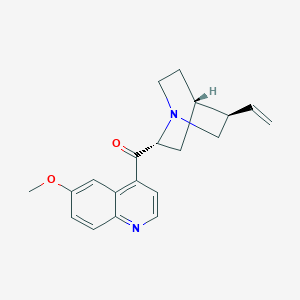

Research has provided insights into the synthesis of 4'-Piperidinoacetophenone and related compounds. For instance, the synthesis of related piperidine derivatives involves substitution reactions and is characterized by spectroscopic techniques. The structures of these compounds are often confirmed by single crystal X-ray diffraction studies, which reveal that the piperidine ring adopts a chair conformation. The crystal structure is stabilized by various intermolecular interactions, and the synthesis process affords reasonable overall yields (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of 4'-Piperidinoacetophenone derivatives has been extensively analyzed. Single crystal X-ray diffraction studies show that these compounds often exhibit chair conformations in their piperidine rings. The structures are further stabilized by hydrogen bonds and π···π interactions. Density functional theory (DFT) calculations help optimize structural coordinates, aligning with experimental findings and highlighting the molecule's electronic parameters (Karthik et al., 2021).

Chemical Reactions and Properties

4'-Piperidinoacetophenone undergoes various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. These reactions include amidation, Friedel-Crafts acylation, and hydration. The compounds synthesized through these processes are characterized by NMR spectroscopy, providing insights into their chemical structures and potential applications (Zheng Rui, 2010).

Physical Properties Analysis

The physical properties of 4'-Piperidinoacetophenone derivatives, such as thermal stability, are studied using techniques like thermogravimetric analysis. These studies reveal that the compounds are stable over a specific temperature range, indicating their potential suitability for various applications. The crystallographic studies provide additional insights into the compound's physical characteristics, including its conformation and intermolecular interactions (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4'-Piperidinoacetophenone derivatives are closely linked to their structure and synthesis. Research into these properties includes the examination of their reactivity, potential as intermediates in drug discovery, and their role in the synthesis of compounds with antimicrobial activities. These studies are crucial for understanding the broader applications of these compounds in chemical synthesis and pharmaceutical development (Zheng Rui, 2010).

Applications De Recherche Scientifique

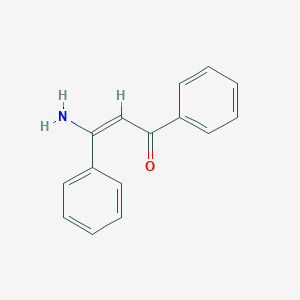

Synthèse des chalcones

La 4'-Pipéridinoacétophénone est utilisée dans la synthèse des chalcones par réaction de condensation de Claisen-Schmidt. Ceci implique la réaction avec des benzaldéhydes substitués en utilisant NaOH-Al2O3 sous irradiation micro-ondes . Les chalcones sont des intermédiaires importants pour la synthèse de divers produits pharmaceutiques, agrochimiques et produits chimiques fins en raison de leurs activités biologiques puissantes.

Activité antimycobactérienne

Ce composé présente une activité antimycobactérienne sélective, ce qui en fait un agent précieux dans la recherche de nouveaux traitements contre les infections mycobactériennes, telles que la tuberculose . Son efficacité contre les mycobactéries peut être étudiée plus avant pour développer de nouveaux agents antimicrobiens.

Recherche sur les bronchodilatateurs

La this compound a été identifiée comme un composé bronchodilatateur. Elle peut être étudiée pour son potentiel à détendre et élargir les voies respiratoires vers les poumons, ce qui pourrait contribuer aux traitements de conditions telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO) .

Modulation de la motilité flagellaire

Des recherches ont indiqué que la this compound peut moduler la motilité flagellaire dans des organismes tels que Chlamydomonas . Cette application est importante dans l'étude du mouvement cellulaire et des voies de signalisation.

Chimie analytique

En chimie analytique, la this compound sert d'étalon interne pour la détermination de la péthidine, un analgésique narcotique, dans les fluides corporels par chromatographie en phase gazeuse-spectrométrie de masse en tandem . Cette application est cruciale pour la toxicologie médico-légale et clinique.

Bloc de construction hétérocyclique

En tant que bloc de construction hétérocyclique, la this compound est utilisée dans la construction de structures chimiques plus complexes. Sa présence dans une variété de composés hétérocycliques souligne sa polyvalence et son importance en chimie synthétique .

Safety and Hazards

4’-Piperidinoacetophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation occurs .

Propriétés

IUPAC Name |

1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZZYSPSGHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074433 | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10342-85-5 | |

| Record name | 4′-Piperidinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10342-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

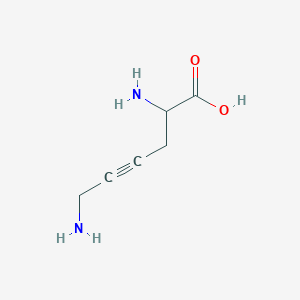

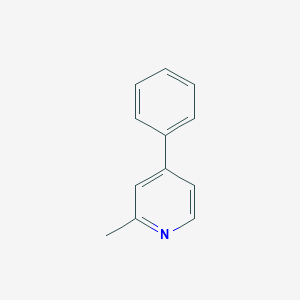

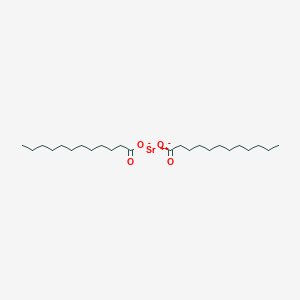

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4'-piperidinoacetophenone contribute to its reported biological activities?

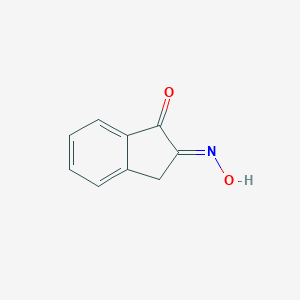

A: The structure of 4'-piperidinoacetophenone plays a crucial role in its biological activities. The presence of the piperidine ring at the 4' position of the acetophenone moiety is essential for its anti-inflammatory properties. [] Studies have shown that modifications to this structure, such as O-acylation of the corresponding oxime, can significantly impact its COX inhibitory activity. [] For instance, direct attachment of an acetyl group to the oxime form resulted in enhanced inhibition of histamine-induced vascular permeability. [] This highlights the importance of the piperidine ring and its surrounding chemical environment in mediating the biological effects of 4'-piperidinoacetophenone.

Q2: Beyond anti-inflammatory effects, what other biological activities have been reported for 4'-piperidinoacetophenone and its derivatives?

A: In addition to anti-inflammatory activity, research suggests that 4'-piperidinoacetophenone derivatives possess antibacterial and antifungal properties. [, ] For example, a chalcone derivative incorporating 4'-piperidinoacetophenone as a building block exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [] Furthermore, other studies explored the synthesis and antibacterial evaluation of pyrimidine derivatives containing the 4'-piperidinoacetophenone moiety. [] These findings highlight the potential of this scaffold for developing novel antimicrobial agents.

Q3: What synthetic strategies have been employed for preparing 4'-piperidinoacetophenone and its derivatives?

A: Several synthetic approaches have been reported for the preparation of 4'-piperidinoacetophenone and its derivatives. One common method involves the reaction of piperidine with 4-chloroacetophenone under microwave irradiation in the presence of a suitable base. [] This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. [, ] Additionally, 4'-piperidinoacetophenone can be utilized as a starting material for synthesizing various derivatives, such as chalcones, through Claisen-Schmidt condensation reactions. [] These reactions typically involve reacting 4'-piperidinoacetophenone with substituted benzaldehydes in the presence of a base, often facilitated by microwave irradiation for improved efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.